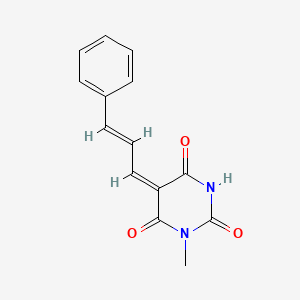
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide, also known as PNB-0408, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various research studies.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is believed to exert its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. By inhibiting PARP activity, 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide may prevent the death of neurons and promote their survival.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in various research studies. It has been shown to reduce oxidative stress and inflammation, two processes that are involved in the development of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide in lab experiments is its neuroprotective effect, which makes it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide. One area of research is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its effects on other systems in the body, such as the immune system. Additionally, researchers may investigate the potential use of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide has been shown to have a neuroprotective effect on neurons. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h3-6,8,12H,1-2,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEUOVRLWNZDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49722393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4846175.png)
![2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4846199.png)

![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)

![4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4846221.png)

![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4846251.png)

![ethyl 4-(6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4846264.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)